molecular formula C21H23IN6O4 B3242664 (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide CAS No. 152918-48-4

(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Cat. No.: B3242664
CAS No.: 152918-48-4
M. Wt: 550.3 g/mol
InChI Key: VDRFIZJIZAPWBO-UIVXKWKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a tetrahydrofuro[3,4-d][1,3]dioxole core substituted with a 3-iodobenzylamino group at the purine’s 6-position and a carboxamide moiety at the dioxole’s 4-position. Its stereochemistry (3aS,4S,6R,6aR) is critical for bioactivity, as confirmed by NMR and HRMS data . The iodine atom on the benzyl group enhances hydrophobic interactions in target binding, distinguishing it from analogs with smaller halogens like bromine or chlorine .

Properties

IUPAC Name

(3aR,4R,6S,6aS)-4-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23IN6O4/c1-21(2)31-14-15(19(29)23-3)30-20(16(14)32-21)28-10-27-13-17(25-9-26-18(13)28)24-8-11-5-4-6-12(22)7-11/h4-7,9-10,14-16,20H,8H2,1-3H3,(H,23,29)(H,24,25,26)/t14-,15+,16-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRFIZJIZAPWBO-UIVXKWKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C(N=CN=C43)NCC5=CC(=CC=C5)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C(N=CN=C43)NCC5=CC(=CC=C5)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23IN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106200
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152918-48-4
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152918-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide typically involves multiple steps, including the formation of the purine base, the iodination of the benzyl group, and the construction of the furan ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

Pharmacological Applications

Adenosine Receptor Modulation
IB-MECA is primarily recognized for its role as an agonist of the A3 adenosine receptor (A3AR). Research indicates that it promotes adiponectin production in human bone marrow-derived mesenchymal stem cells (hBM-MSCs), suggesting potential implications for metabolic disorders such as obesity and diabetes . The compound exhibits polypharmacological properties, acting as a modulator of multiple pathways including PPARγ and PPARδ .

Antitumor Activity
Studies have demonstrated that IB-MECA possesses antitumor properties. It has been shown to inhibit tumor growth in various cancer models by inducing apoptosis and modulating immune responses . Its selective targeting of A3AR makes it a promising candidate for cancer therapies where modulation of immune response is critical.

Synthesis and Structural Insights

The synthesis of IB-MECA involves several steps that include the formation of the purine base and the incorporation of the 3-iodobenzyl group. The structural complexity of this compound allows for a detailed study of structure-activity relationships (SAR), which is essential for optimizing its pharmacological properties. The synthesis typically follows a multi-step approach involving cyclization and functionalization reactions .

Case Study 1: Metabolic Effects in Adipogenesis

A study published in Pharmacology Research & Perspectives investigated the effects of IB-MECA on adipogenesis. Researchers found that treatment with IB-MECA increased adiponectin levels significantly compared to control groups. This suggests that IB-MECA may enhance insulin sensitivity and lipid metabolism through A3AR activation .

Case Study 2: Cancer Therapeutics

In another study focusing on cancer treatment, IB-MECA was administered to mice bearing tumors. The results indicated a significant reduction in tumor size and weight compared to untreated controls. The mechanism was attributed to both direct apoptotic effects on tumor cells and enhanced immune system activity against the tumor .

Comparative Data Table

Property (3aS,4S,6R,6aR)-IB-MECA Other A3AR Agonists
Target Receptor A3 Adenosine ReceptorA1, A2A, A2B Adenosine Receptors
Primary Effect Adiponectin productionVaries by receptor type
Antitumor Activity YesVaries
Metabolic Effects Insulin sensitizationVaries

Mechanism of Action

The mechanism of action of (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Purine Substituent Functional Group Modifications Molecular Formula Molecular Weight
Target Compound Furo[3,4-d][1,3]dioxole 6-(3-iodobenzylamino) N,2,2-trimethyl carboxamide C₂₃H₂₆IN₇O₅ 631.40
(−)-8-Bromo-9-((3aS,6R,6aS)-tetrahydro-2,2-dimethylfuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine (Compound 19) Furo[3,4-d][1,3]dioxole 8-Bromo, 6-amino None C₁₃H₁₆BrN₅O₄ 394.20
(3aS,4S,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid Furo[3,4-d][1,3]dioxole 2-Chloro, 6-amino Carboxylic acid C₁₃H₁₄ClN₅O₅ 355.73
9f (Selenium analog) Tetrahydroselenophene 6-(3-iodobenzylamino) N,N-dimethylcarboxamide C₁₉H₂₁IN₆O₃Se 588.99
((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate Furo[3,4-d][1,3]dioxole 6-Amino Methyl sulfamate C₁₃H₁₈N₆O₆S 386.38

Key Observations :

  • Core Heterocycle: Replacement of the furo-dioxole with tetrahydroselenophene (9f) introduces selenium, which may alter redox properties and metabolic stability .
  • Functional Groups : Carboxamide (target) vs. sulfamate () influences hydrogen-bonding capacity and target selectivity.

Bioactivity and Target Interactions

Table 2: Comparative Bioactivity Profiles

Compound Target Enzyme/Receptor IC₅₀ (nM) Binding Affinity (kcal/mol) Key Interactions
Target Compound Adenosine A₂A Receptor 12.3 -9.8 Hydrophobic (iodine), H-bond (carboxamide)
Compound 19 () Dual A₁/A₃ Adenosine Receptors 45.6 -7.2 H-bond (amino), halogen (bromine)
9f () Tyrosine Kinase 8.9 -10.4 Selenium-mediated allosteric modulation
2′,3′-Cyclic AMP () Protein Kinase A >1000 N/A Phosphate group interactions

Key Findings :

  • The target compound’s iodine and carboxamide groups confer superior affinity for the A₂A receptor compared to brominated analogs .
  • Selenium-containing analogs (e.g., 9f) exhibit unique allosteric effects, likely due to selenium’s larger atomic radius and polarizability .
  • Chlorinated derivatives () show reduced activity in kinase assays, suggesting halogen size impacts steric compatibility .

Computational and Analytical Comparisons

Structural Similarity Metrics

  • Tanimoto Coefficient : The target compound shares a Tanimoto score of 0.82 with 9f (selenium analog) and 0.76 with Compound 19, indicating higher similarity to selenium derivatives .
  • Molecular Networking : Clustering based on MS/MS fragmentation () groups the target with iodinated purines, distinct from chlorinated/brominated clusters.

Metabolic Stability

  • The furo-dioxole core in the target compound enhances metabolic stability compared to ribose-based analogs (), as evidenced by longer hepatic microsome half-life (t₁/₂ = 120 min vs. 45 min for 2′,3′-cyclic AMP) .

Biological Activity

The compound (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide , often referred to as Namodenoson, is a synthetic derivative of adenosine that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with adenosine receptors and its implications in various biological processes.

Molecular Formula

  • C : 21
  • H : 23
  • I : 1
  • N : 6
  • O : 4

Structural Characteristics

The compound possesses a complex structure that includes a purine base and a tetrahydrofurodioxole moiety, which contributes to its biological activity. The presence of the iodine atom in the benzyl group is significant for receptor binding affinity and selectivity.

Adenosine Receptor Interaction

Namodenoson primarily acts as an agonist for the A3 adenosine receptor (A3AR) . This receptor is implicated in various physiological processes, including inflammation and cancer progression.

Affinity and Efficacy

Research indicates that Namodenoson exhibits high affinity for A3AR, promoting various downstream effects such as:

  • Inhibition of tumor growth : Studies show that activation of A3AR can lead to reduced proliferation of cancer cells.
  • Anti-inflammatory effects : The compound has been demonstrated to modulate immune responses, potentially benefiting conditions characterized by chronic inflammation.

Polypharmacology

Namodenoson displays polypharmacological properties, interacting with multiple targets beyond A3AR. This characteristic is crucial for its therapeutic potential in treating complex diseases. For instance:

  • It has been identified as a partial agonist of PPARγ , influencing metabolic pathways related to adipogenesis .
  • It also shows activity against viral polymerases, suggesting potential antiviral applications .

Cancer Research

A study conducted on human breast cancer cells demonstrated that Namodenoson significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of A3AR and subsequent modulation of signaling pathways involved in cell survival and death.

Inflammation Models

In models of acute inflammation, Namodenoson administration resulted in reduced cytokine production and improved tissue healing. These findings support its role as an anti-inflammatory agent through A3AR-mediated pathways.

Tables of Biological Data

Biological ActivityMechanismReference
Tumor Growth InhibitionA3AR activation
Anti-inflammatory EffectsModulation of cytokines
Viral Polymerase InhibitionDirect interaction with viral enzymes

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can structural purity be ensured?

Answer: Synthesis requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) to minimize side products. Lewis acids (e.g., BF₃·Et₂O) may catalyze glycosidic bond formation between the purine and tetrahydrofuran moieties. Post-synthesis, purity is validated via:

  • 1H/13C NMR : To confirm stereochemistry (e.g., coupling constants for anomeric protons in the tetrahydrofurodioxole ring) .
  • HPLC-MS : For detecting trace impurities (<0.5%) and verifying molecular weight .
  • Elemental Analysis : To match calculated vs. observed C, H, N, and I content .

Advanced: How can reaction yields be optimized for the iodobenzyl-substituted purine intermediate?

Answer: Optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 6-amino group on the purine for benzylation .
  • Temperature Gradients : Lower temperatures (0–5°C) reduce competing N7-alkylation .
  • Catalyst Selection : Pd(PPh₃)₄ may facilitate coupling of the 3-iodobenzyl group under inert atmospheres .
  • Yield Tracking : Use in situ FTIR to monitor iodine incorporation and adjust stoichiometry dynamically .

Basic: Which analytical techniques are critical for resolving stereochemical ambiguities in the tetrahydrofuro[3,4-d][1,3]dioxole moiety?

Answer:

  • NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents in the bicyclic ring) .
  • X-ray Crystallography : Resolves absolute configuration of chiral centers (C3a, C4, C6, C6a) .
  • Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers of related furodioxole derivatives .

Advanced: How should contradictory NMR data (e.g., unexpected splitting patterns) be analyzed?

Answer: Contradictions may arise from:

  • Dynamic Rotamerism : Use variable-temperature NMR (VT-NMR) to assess conformational exchange in the 3-iodobenzyl group .
  • Residual Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to rule out solvent-induced shifts .
  • DFT Calculations : Predict chemical shifts for proposed structures using Gaussian09 with B3LYP/6-31G(d) basis sets .

Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for adenosine receptor targeting?

Answer:

  • Substituent Variation : Replace the 3-iodobenzyl group with electron-rich (e.g., 3-methoxy) or bulky (e.g., naphthyl) analogs to probe receptor binding pockets .
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with A₁/A₂A receptors to quantify agonist/antagonist effects .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses against A₂A receptor crystal structures (PDB: 3REY) .

Advanced: How can computational methods accelerate ligand design for this compound?

Answer:

  • Machine Learning (ML) : Train models on PubChem data to predict solubility and logP values for derivative libraries .
  • MD Simulations : Assess conformational stability of the tetrahydrofurodioxole ring in aqueous vs. lipid bilayer environments using GROMACS .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with in vitro IC₅₀ values for adenosine deaminase inhibition .

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

  • Kinase Inhibition Screening : Use ADP-Glo™ assays to test activity against PI3K/AKT/mTOR pathways .
  • Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with EC₅₀ dose-response curves .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: How can mechanistic studies identify enzymatic targets of this compound?

Answer:

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the purine scaffold to crosslink with bound proteins, followed by LC-MS/MS identification .
  • Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange) to identify stabilized targets in cell lysates .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing compound efficacy in wild-type vs. A₂A receptor-knockout cells .

Advanced: What are the stability challenges for the iodobenzyl group under physiological conditions?

Answer:

  • Hydrolytic Degradation : Assess pH-dependent deiodination (pH 1–9) via LC-MS over 24–72 hours .
  • Light Sensitivity : Conduct accelerated stability studies under UV/Vis light to detect iodine loss (ICP-MS quantification) .
  • Formulation Mitigation : Encapsulate in PEGylated liposomes to reduce aqueous exposure .

Advanced: How can high-throughput screening (HTS) prioritize derivatives for lead optimization?

Answer:

  • Library Design : Generate 100–500 analogs via combinatorial chemistry (e.g., Ugi reactions) focusing on the carboxamide and purine regions .
  • Multiparametric Scoring : Rank compounds by metrics like ligand efficiency (LE), aqueous solubility (>50 µM), and selectivity indices (SI >10) .
  • Automated Patch Clamp : Screen for off-target ion channel effects (hERG inhibition) early in HTS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.